5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide can be achieved through a one-pot, multicomponent protocol. This method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported MnO2 as a recyclable catalyst in water . The reaction is carried out at room temperature, making it an environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of green solvents and heterogeneous catalysts in multicomponent reactions (MCRs) is recommended for large-scale synthesis. This approach ensures high yields and minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. One of the key targets is the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell signaling and regulation . The compound’s effects are mediated through its binding to these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
Uniqueness
Compared to similar compounds, 5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide stands out due to its N-hydroxy group, which imparts unique chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
CAS No. |
89433-95-4 |
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Molecular Formula |
C10H9FN4O2 |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-hydroxypyrazole-4-carboxamide |
InChI |
InChI=1S/C10H9FN4O2/c11-6-1-3-7(4-2-6)15-9(12)8(5-13-15)10(16)14-17/h1-5,17H,12H2,(H,14,16) |
InChI Key |
ADTSVZDFCWFXBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NO)N)F |
Origin of Product |
United States |
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